molecular formula C15H14BrN5O2S B3303607 4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921083-27-4

4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B3303607
CAS RN: 921083-27-4
M. Wt: 408.3 g/mol
InChI Key: XONHJNNNDJSRSD-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds known for their antibacterial activity . They are often used in the synthesis of various drugs .


Chemical Reactions Analysis

Again, without specific data, it’s difficult to provide an analysis of the chemical reactions involving this compound. Sulfonamides, in general, are known to undergo reactions with amines, alcohols, and other nucleophiles .

Mechanism of Action

Sulfonamides are known to inhibit the growth of bacteria by acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis . This is a general mechanism and may not apply to all sulfonamides or to this specific compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals .

Future Directions

The future research directions would depend on the specific properties and potential applications of the compound. Given the antibacterial activity of many sulfonamides, one potential direction could be the development of new antibacterial drugs .

properties

IUPAC Name

4-bromo-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c1-11-2-6-13(7-3-11)21-15(18-19-20-21)10-17-24(22,23)14-8-4-12(16)5-9-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONHJNNNDJSRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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